1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride

Descripción general

Descripción

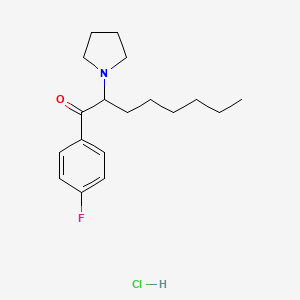

4-fluoro PV9 differs from PV9 by having a fluorine atom at the four, or para, position of the phenyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Actividad Biológica

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride (CAS Number: 2117405-40-8), is a synthetic compound that has garnered attention for its potential biological activity. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties.

- Molecular Formula : C18H27ClFNO

- Molecular Weight : 327.8645 g/mol

- SMILES Notation : CCCCCCC(C(=O)c1ccc(cc1)F)N1CCCC1.Cl

The biological activity of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one is primarily attributed to its interaction with the central nervous system (CNS). The compound acts as a stimulant, similar to other pyrrolidine derivatives. It is hypothesized to exert its effects by inhibiting reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased synaptic concentrations and enhanced neurotransmission.

Neuropharmacological Effects

Recent studies have indicated that compounds with similar structures exhibit significant neuropharmacological effects, including:

- Increased locomotor activity in rodent models.

- Elevated levels of dopamine in the nucleus accumbens, suggesting potential for abuse similar to traditional stimulants.

Toxicological Profile

Research has highlighted the importance of understanding the toxicological implications of this compound. Preliminary findings suggest:

- Cardiovascular effects , including elevated heart rate and blood pressure.

- Potential neurotoxicity with prolonged exposure, necessitating further investigation into chronic effects.

Case Study 1: Stimulant Properties

A study conducted on animal models demonstrated that administration of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one resulted in significant increases in locomotion and stereotypy, indicative of stimulant-like effects. These findings align with those observed in other known stimulants, suggesting a similar mechanism of action.

Case Study 2: Abuse Potential

A cohort study involving recreational users indicated that the compound was frequently used in combination with other psychoactive substances. Users reported heightened euphoria and increased energy levels, raising concerns about its potential for abuse and addiction.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

Stimulant Properties

Research indicates that compounds in the pyrrolidinophenone class, including 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one, primarily interact with monoamine transporters, specifically dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT). This interaction profile suggests potential applications in treating:

- Attention Deficit Hyperactivity Disorder (ADHD) : The modulation of neurotransmitter systems may help in managing symptoms associated with ADHD.

- Depression : Similarities to traditional antidepressants could position this compound as a candidate for further investigation in mood disorders.

Interaction Studies

The pharmacodynamics of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one indicate that it may exhibit effects akin to other stimulant drugs like amphetamines and cocaine. These interactions necessitate thorough investigation into both efficacy and safety profiles.

Comparative Analysis with Related Compounds

The unique structural features of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one can be compared with other similar compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylmethcathinone | Methyl group at the beta position | Stronger stimulant effects compared to traditional cathinones |

| Alpha-Pyrrolidinopentiothiophenone | Longer carbon chain | Increased potency and duration of action |

| MDPV (Methylenedioxypyrovalerone) | Methylenedioxy group | Notable for its high potency and addictive potential |

| 4-Fluoromethcathinone | Fluorine at the para position | Similar stimulant effects but different receptor affinities |

Case Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of pyrrolidinophenones demonstrated that 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one significantly inhibits DAT, leading to increased dopamine levels in the synaptic cleft. This effect was comparable to that observed with traditional stimulants, suggesting its potential therapeutic use in dopamine-related disorders.

Case Study 2: Safety Profile Assessment

Another research effort focused on assessing the safety profile of this compound through animal models. Preliminary findings indicated a dose-dependent increase in locomotor activity, similar to other stimulants, but also raised concerns about potential neurotoxicity at higher doses. Further studies are warranted to evaluate long-term effects.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FNO.ClH/c1-2-3-4-5-8-17(20-13-6-7-14-20)18(21)15-9-11-16(19)12-10-15;/h9-12,17H,2-8,13-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSLWPWRNZGOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117405-40-8 | |

| Record name | 4'-FLUORO-.ALPHA.-PYRROLIDINOOCTANOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK5PI3FC5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.